1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)-
Overview
Description
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds This compound is characterized by its pyrazole ring structure, chlorophenyl group, trifluoromethyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- typically involves multiple steps, starting with the formation of the pyrazole ring One common synthetic route includes the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with reaction conditions tailored to the specific reagents used.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different physical, chemical, and biological properties
Scientific Research Applications
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- has been explored for its applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: It has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's derivatives have been investigated for their therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but may have different substituents and functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups can exhibit similar biological activities but differ in their chemical properties.
Trifluoromethyl derivatives: The presence of the trifluoromethyl group can influence the compound's reactivity and stability.
Uniqueness: The uniqueness of 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- lies in its combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-17-11(20)9-6-18-19(10(9)12(14,15)16)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLREIMOUKKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073750 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-25-9 | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098534259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-N-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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